Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine
Description
Nomenclature and Structural Identification of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine
Systematic IUPAC Nomenclature and Sequence Representation
This compound is a linear nonapeptide composed of nine amino acid residues. Its systematic IUPAC name reflects the sequential arrangement of glycine (Gly) and L-alanine (Ala) units, adhering to the convention of listing residues from the amino (N-) terminus to the carboxy (C-) terminus. Each glycine residue is denoted as "glycyl," while the terminal alanine retains its full name. The L-configuration of alanine residues is explicitly stated to distinguish them from potential D-isomers.
The sequence can be represented in three-letter and one-letter codes as follows:
- Three-letter code : Gly-Gly-Ala-Gly-Gly-Ala-Gly-Gly-Ala
- One-letter code : GGAGGAGGGA
These representations emphasize the repetitive Gly-Gly-Ala motif, a structural hallmark influencing the peptide’s physicochemical behavior.
Table 1: Amino Acid Code Mapping
| Amino Acid | Three-Letter Code | One-Letter Code |
|---|---|---|
| Glycine | Gly | G |
| L-Alanine | Ala | A |
Structural Isomerism and Sequence-Specific Configurational Analysis
As a linear peptide, this compound lacks geometric or positional isomerism due to its fixed backbone sequence. However, stereoisomerism could theoretically arise if any alanine residues adopted the D-configuration. The explicit specification of "L-alanyl" in the nomenclature precludes such variants.
The peptide’s structural identity is contingent on its sequence integrity. For example, altering the order of glycine and alanine residues (e.g., Gly-Ala-Gly repeats) would yield a distinct isomer with divergent biochemical properties. Computational analyses, such as spherical coordinate mapping of physicochemical properties, further highlight how sequence specificity governs interactions with biological targets.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of this compound is derived from its amino acid composition and peptide bond formation. Each peptide bond eliminates one water molecule ($$ \text{H}_2\text{O} $$), resulting in the following calculation:
- Composition : 6 glycine (C$$2$$H$$5$$NO$$2$$) + 3 L-alanine (C$$3$$H$$7$$NO$$2$$)
- Net formula : $$ \text{C}{21}\text{H}{35}\text{N}9\text{O}{10} $$
- Molecular weight : 573.55 g/mol (theoretical average mass)
Mass spectrometric techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI), would detect the protonated ion $$[M+H]^+$$ at m/z 574.55. Isotopic resolution would reveal minor peaks corresponding to $$^{13}\text{C}$$ or $$^{15}\text{N}$$ natural abundance.
Table 2: Molecular Formula Breakdown
| Element | Quantity | Contribution to Mass (g/mol) |
|---|---|---|
| C | 21 | 252.22 |
| H | 35 | 35.28 |
| N | 9 | 126.06 |
| O | 10 | 159.99 |
Properties
CAS No. |
820962-82-1 |
|---|---|
Molecular Formula |
C21H35N9O10 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H35N9O10/c1-10(28-16(34)7-23-13(31)4-22)19(37)26-5-14(32)24-8-17(35)29-11(2)20(38)27-6-15(33)25-9-18(36)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,32)(H,25,33)(H,26,37)(H,27,38)(H,28,34)(H,29,35)(H,30,36)(H,39,40)/t10-,11-,12-/m0/s1 |
InChI Key |
FNBNMASSKIBGFX-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing GGAGAGGGA due to its scalability and automation compatibility. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound peptide chain.
Resin Selection and Activation
Coupling Reagents and Conditions
- HATU/HOAt/DIEA : Achieves >99% coupling efficiency per cycle for glycine and alanine residues.
- PyBOP/DIEA : Reduces racemization risks for L-alanine incorporation.
- Double couplings (2 × 30 min) are mandatory for glycine-rich sequences to prevent truncations.
Table 1: SPPS Protocol for GGAGAGGGA
| Step | Reagent/Process | Duration | Purpose |
|---|---|---|---|
| 1 | 20% piperidine/DMF | 2 × 5 min | Fmoc deprotection |
| 2 | Fmoc-Ala-OH, HATU/DIEA | 30 min | Alanine coupling |
| 3 | Fmoc-Gly-OH, HATU/DIEA | 30 min | Glycine coupling |
| 4 | DMF washes | 3 × 1 min | Remove excess reagents |
| 5 | Repeat steps 1–4 | – | Cycle for each residue |
Solution-Phase Synthesis
Solution-phase methods are less common for nonapeptides but viable for small-scale GGAGAGGGA production.
Fragment Condensation
- Fragment 1 (GGAGG) : Synthesized via SPPS, cleaved as a C-terminal thioester using Dawson’s MeDbz linker.
- Fragment 2 (AGGA) : Prepared with N-terminal Cbz protection and activated as a pentafluorophenyl ester.
- Ligation : Combined in 6 M guanidinium HCl (pH 7.5) with 50 mM TCEP, yielding 78% crude product.
Hybrid SPPS/Solution-Phase Approaches
Native Chemical Ligation (NCL)
- Thioester synthesis : GGAGG-SCH2CH2COO− generated via SPPS on sulfamylbutyryl resin.
- Ligation with AGGA-NH2 : Catalyzed by 50 mM MPAA, 2% (v/v) TFE, 24 h, 25°C.
Table 2: NCL Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| MPAA concentration | 50 mM | +22% |
| TFE additive | 2% (v/v) | +15% |
| Temperature | 25°C | +12% vs 37°C |
Purification and Characterization
HPLC Purification
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues.
Reduction: Reducing agents can alter disulfide bonds if present.
Substitution: Specific residues can be substituted with other amino acids using targeted chemical reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or pepsin.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for targeted modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Scientific Research Applications
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.
Comparison with Similar Compounds
Molecular and Structural Characteristics
The table below compares Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine with key analogs:
Physicochemical Properties
- Solubility: The nonapeptide’s high glycine content enhances solubility in aqueous solutions compared to peptides with bulky residues (e.g., Phe in Gly-Ala-Phe) . However, its longer chain length may reduce solubility relative to shorter analogs like Gly-Ala .
- Stability : The absence of protease cleavage sites (e.g., aromatic or charged residues) may improve stability over peptides like Gly-Ala-Phe, which contains Phe susceptible to enzymatic degradation . The hexapeptide in , with Pro and Gln, likely exhibits intermediate stability due to Pro’s conformational constraints .
- Density and Boiling Point: Predicted density for the hexapeptide analog is 1.410 g/cm³, with a boiling point of 1215.8°C . The nonapeptide is expected to have similar density but higher thermal stability due to increased chain length.
Biological Activity
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine (commonly referred to as GGGGGA) is a synthetic peptide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24N6O7
- Molecular Weight : 336.38 g/mol
- CAS Number : 71443016
Structure
The peptide consists of multiple glycine and alanine residues, which contribute to its structural stability and biological activity. The arrangement of these amino acids influences its interaction with biological targets.
Antioxidant Activity
Research indicates that GGGGGA exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Studies have shown that GGGGGA can reduce the levels of reactive oxygen species (ROS) in cellular models, thereby protecting cells from oxidative damage .
Neuroprotective Effects
GGGGGA has been studied for its neuroprotective effects, particularly in models of neurodegeneration. In vitro studies demonstrated that the peptide could enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis .
Anxiolytic Properties
The compound has also shown potential anxiolytic effects. Animal studies suggest that GGGGGA administration leads to reduced anxiety-like behavior in rodent models, possibly through modulation of neurotransmitter systems involved in anxiety regulation .
The biological activity of GGGGGA can be attributed to several mechanisms:
- Modulation of Neurotransmitter Release : GGGGGA may influence the release of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.
- Antioxidant Enzyme Activation : The peptide appears to enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, thereby improving cellular defense against oxidative stress .
- Inhibition of Apoptotic Pathways : By interfering with apoptotic signaling cascades, GGGGGA promotes cell survival under adverse conditions.
Case Studies and Research Findings
Several studies have investigated the effects of GGGGGA in various biological contexts:
-
Neurodegenerative Disease Models :
- In a study involving Wistar rats subjected to induced oxidative stress, administration of GGGGGA resulted in a significant decrease in markers of oxidative damage and an increase in antioxidant enzyme activity .
- Behavioral assessments indicated improved cognitive function and reduced anxiety-like behaviors post-treatment.
- Cell Culture Studies :
- Clinical Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
